4-Hydroxyamino Sulfosuccinic Acid Sodium Salt

Descripción general

Descripción

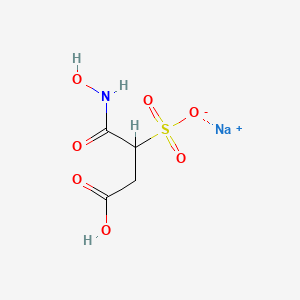

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a carboxyl group, a hydroxyamino group, and a sulfonate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with sodium bisulfite under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the intermediate compounds. The final product is then isolated through crystallization or other purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its suitability for various applications.

Análisis De Reacciones Químicas

Functional Group Reactivity

The compound’s three key functional groups enable diverse chemical interactions:

-

Hydroxyamino group (-NHOH) :

-

Condensation reactions : Reacts with carbonyl compounds (ketones/aldehydes) to form oximes under acidic or basic conditions.

-

Redox reactions : Vulnerable to oxidation to nitroso or nitro groups under strong oxidizing agents.

-

-

Sulfonate group (-SO₃Na) :

-

Nucleophilic substitution : Acts as a leaving group in displacement reactions, though less reactive than tosylates or mesylates.

-

-

Carboxylate groups (-COO⁻) :

-

Esterification : Can react with alcohols to form esters under acidic catalysis.

-

Amidation : Potential for amide bond formation with amines.

-

Biological and Physical Interactions

-

Antioxidant activity : The hydroxyamino group may scavenge free radicals, mitigating oxidative stress in biological systems.

-

Surfactant behavior : The sulfonate group enables micelle formation, influencing solubility and aggregation in solutions (as observed in sodium dioctyl sulfosuccinate analogs) .

Comparative Functionalities

| Functional Group | Reaction Type | Example Reactants |

|---|---|---|

| Hydroxyamino | Oximation (with ketones/aldehydes) | Formaldehyde, acetone |

| Sulfonate | Nucleophilic substitution | Alkyl halides, amines |

| Carboxylate | Esterification, amidation | Alcohols, amines |

Stability Considerations

-

Hydrolysis sensitivity : Sulfonate esters (if present) may hydrolyze under acidic conditions, though the sodium salt form is more stable .

-

pH dependence : Carboxylate groups deprotonate in basic solutions, affecting reactivity.

Research Gaps

The provided sources lack explicit experimental data on reaction kinetics, product yields, or catalytic conditions for 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt. Future studies could explore:

-

Oxidative stability of the hydroxyamino group.

-

Surfactant interactions in biological membranes.

-

Applications in drug delivery systems leveraging its dual functional groups.

Aplicaciones Científicas De Investigación

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.

Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-Hydroxyamino Sulfosuccinic Acid Sodium Salt involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The sulfonate group enhances the compound’s solubility and facilitates its transport across biological membranes. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

Similar Compounds

3-carboxy-1-hydroxypropylthiamine diphosphate: This compound shares a similar carboxyl and hydroxypropyl structure but differs in its thiamine and diphosphate groups.

Sodium 1-carboxy-3-(dodecyloxy)-3-oxo-1-propanesulfonate: This compound has a similar sulfonate group but features a dodecyloxy chain instead of a hydroxyamino group.

Uniqueness

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research and industry.

Actividad Biológica

4-Hydroxyamino Sulfosuccinic Acid Sodium Salt (CAS No. 1026417-71-9) is a sulfosuccinic acid derivative characterized by its unique hydroxyamino group, which confers distinct chemical properties and biological activities. This compound has garnered attention for its potential applications in biochemistry and pharmaceuticals, particularly regarding its antioxidant properties, surfactant capabilities, and interactions with biological systems.

- Molecular Formula : C₄H₆NNaO₇S

- Molecular Weight : Approximately 235.15 g/mol

- Appearance : White solid

The presence of the hydroxyamino group allows for versatile interactions within biological systems, enhancing its reactivity compared to simpler analogs.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in various biological contexts. Antioxidants are vital in preventing cellular damage caused by free radicals, thus playing a role in disease prevention and health maintenance.

Surfactant Activity

As a surfactant, this compound can influence cell membrane dynamics, potentially affecting processes such as drug delivery and absorption. Its ability to modify surface tension makes it applicable in formulations aimed at enhancing the bioavailability of therapeutic agents.

Protein Interactions

Studies have shown that this compound can interact with proteins, potentially altering their structure and function. This interaction is significant for understanding how this compound may affect various biochemical pathways and cellular functions.

Case Study 1: Antioxidant Effectiveness

A study conducted on the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The compound was tested against various radical-generating systems, showing a dose-dependent response in antioxidant activity.

Case Study 2: Surfactant Properties in Drug Delivery

In vitro studies evaluated the surfactant properties of the compound in drug formulations. Results indicated that the inclusion of this compound improved the solubility and stability of poorly soluble drugs, enhancing their therapeutic efficacy.

Interaction with Metal Ions

Research has also explored the interaction of this compound with metal ions, suggesting potential applications in bioremediation and metal ion sequestration. The ability to form complexes with metal ions could be leveraged for environmental applications.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfosuccinic Acid Sodium Salt | C₄H₆NaO₆S | Lacks hydroxyamino group; simpler structure |

| 3-Aminopropane-1-sulfonic Acid | C₃H₇NNaO₃S | Contains an amino group; different functional properties |

| **Hydroxylamine | H₅N₃O | Simple structure; lacks sulfonate functionality |

The unique combination of sulfonate and hydroxyamino functionalities in this compound allows for diverse interactions within biological systems, enhancing its potential applications compared to other similar compounds.

Propiedades

IUPAC Name |

sodium;4-hydroxy-1-(hydroxyamino)-1,4-dioxobutane-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO7S.Na/c6-3(7)1-2(4(8)5-9)13(10,11)12;/h2,9H,1H2,(H,5,8)(H,6,7)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTRSTLCTSWPNF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NO)S(=O)(=O)[O-])C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635389 | |

| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026417-71-9 | |

| Record name | Sodium 3-carboxy-1-(hydroxyamino)-1-oxopropane-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.